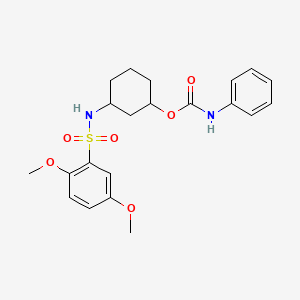

3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

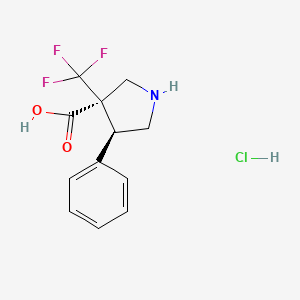

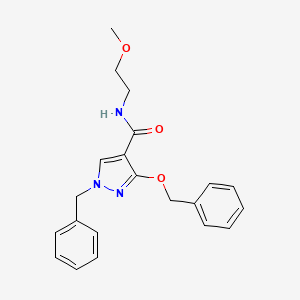

“3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate” is a complex organic compound. It contains a cyclohexyl ring, which is a six-membered ring structure, and it also has phenyl groups (aromatic rings), and functional groups like sulfonamido and carbamate .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to detail the synthesis process .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The cyclohexyl ring could adopt a chair conformation, and the presence of the phenyl groups could lead to π-π interactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The phenyl groups could potentially undergo electrophilic aromatic substitution reactions, and the carbamate group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings would all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Antimicrobial Properties

Research on derivatives similar to the queried compound has demonstrated significant anti-inflammatory and antimicrobial activities. For example, novel pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties have shown promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines (TNF-α and IL-6) and exhibited antimicrobial activity against various pathogenic bacteria and fungi (Ashish P. Keche et al., 2012). Such studies imply that structurally similar compounds might possess valuable therapeutic properties worthy of exploration in the context of inflammation and infection.

Chiral Separation and Analysis

Cyclohexylcarbamate derivatives of cellulose and amylose have been explored as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), demonstrating high resolving abilities for enantiomers (Takateru Kubota et al., 2000). This suggests that compounds with cyclohexylcarbamate units, such as the one , could have applications in analytical chemistry, particularly in the enantioselective analysis of pharmaceuticals and other substances requiring chiral discrimination.

Fungicidal Activity

Synthesis and evaluation of 2-acyloxycyclohexylsulfonamides have identified compounds with high fungicidal activity against Botrytis cinerea, a pathogen responsible for gray mold disease in plants. One such compound demonstrated superior efficacy compared to commercial fungicides, indicating the potential of sulfonamide derivatives in agricultural applications to combat fungal infections (Xinghai Li et al., 2013).

Angiotensin II Antagonism

Research into triazolinone biphenylsulfonamide derivatives has revealed their utility as orally active angiotensin II antagonists with potent AT1 receptor affinity. These compounds have shown promise in regulating blood pressure and treating cardiovascular diseases, highlighting the therapeutic potential of sulfonamide derivatives in medical research (W. Ashton et al., 1994).

Synthesis of Cyclohexene Derivatives

The synthesis of cyclohexene derivatives through endo-mode ring closure of allenyl sulfones represents a novel entry into carbocyclic compounds. Such synthetic methodologies could be useful in the preparation of complex organic molecules, including those with potential pharmaceutical applications (C. Mukai et al., 2003).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[3-[(2,5-dimethoxyphenyl)sulfonylamino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-27-17-11-12-19(28-2)20(14-17)30(25,26)23-16-9-6-10-18(13-16)29-21(24)22-15-7-4-3-5-8-15/h3-5,7-8,11-12,14,16,18,23H,6,9-10,13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQAOTQSADTZOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

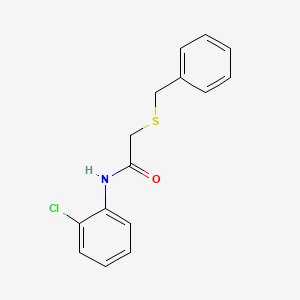

![2-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide](/img/structure/B2835324.png)

![(Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2835325.png)

![[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2835334.png)

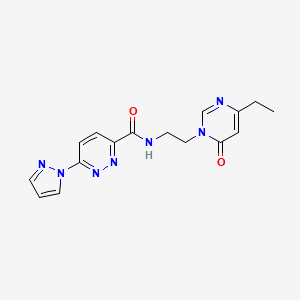

![1,7-dimethyl-9-(2-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2835337.png)

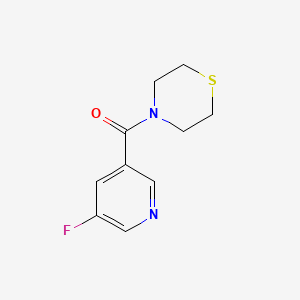

![Methyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2835338.png)